Cas no 384832-05-7 (1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine class, characterized by a seven-membered diazepine ring fused with a benzene moiety. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) active compounds. Its rigid framework and nitrogen-rich heterocycle enhance binding affinity to biological targets, facilitating the development of potential therapeutic agents. The compound’s stability and synthetic versatility allow for selective modifications, enabling tailored applications in medicinal chemistry. Its well-defined structure also supports rigorous analytical characterization, ensuring reproducibility in research and industrial settings.
1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one structure
384832-05-7 structure
商品名:1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS番号:384832-05-7
MF:C10H12N2O
メガワット:176.215082168579
MDL:MFCD19686350
CID:4647749
PubChem ID:21083258

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 化学的及び物理的性質

名前と識別子

    • 4,5-dihydro-1-methyl-1H-benzo[b][1,4]diazepin-2(3H)-one
    • 1-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
    • 1-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
    • 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
    • MDL: MFCD19686350
    • インチ: 1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3
    • InChIKey: IWHJGOLLYAXMLD-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C2=CC=CC=C2NCCC1=O

計算された属性

  • せいみつぶんしりょう: 176.094963011g/mol
  • どういたいしつりょう: 176.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 32.3Ų

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-81793-0.5g
1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
384832-05-7 95.0%
0.5g
$353.0 2025-02-20
Enamine
EN300-81793-0.1g
1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
384832-05-7 95.0%
0.1g
$132.0 2025-02-20
Enamine
EN300-81793-0.25g
1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
384832-05-7 95.0%
0.25g
$188.0 2025-02-20
1PlusChem
1P00CN35-10g
4,5-dihydro-1-methyl-1H-benzo[b][1,4]diazepin-2(3H)-one
384832-05-7 95%
10g
$2564.00 2024-05-03
1PlusChem
1P00CN35-5g
4,5-dihydro-1-methyl-1H-benzo[b][1,4]diazepin-2(3H)-one
384832-05-7 95%
5g
$1748.00 2024-05-03
A2B Chem LLC
AF88993-250mg
4,5-dihydro-1-methyl-1H-benzo[b][1,4]diazepin-2(3H)-one
384832-05-7 95%
250mg
$233.00 2024-04-20
Aaron
AR00CNBH-10g
4,5-dihydro-1-methyl-1H-benzo[b][1,4]diazepin-2(3H)-one
384832-05-7 95%
10g
$2808.00 2023-12-13
Aaron
AR00CNBH-500mg
4,5-dihydro-1-methyl-1H-benzo[b][1,4]diazepin-2(3H)-one
384832-05-7 95%
500mg
$511.00 2025-03-21
Aaron
AR00CNBH-25mg
4,5-dihydro-1-methyl-1H-benzo[b][1,4]diazepin-2(3H)-one
384832-05-7 95%
25mg
$167.00 2025-01-24
A2B Chem LLC
AF88993-1g
4,5-dihydro-1-methyl-1H-benzo[b][1,4]diazepin-2(3H)-one
384832-05-7 95%
1g
$530.00 2024-04-20

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 関連文献

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-oneに関する追加情報

1-Methyl-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepin-2-One: A Comprehensive Overview

The compound 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, identified by the CAS registry number 384832-05-7, is a structurally unique organic compound belonging to the class of benzodiazepines. This compound has garnered significant attention in recent years due to its potential applications in pharmacology and material science. The molecule is characterized by a fused bicyclic system comprising a benzene ring and a diazepine ring, with a methyl group attached at the 1-position and a ketone group at the 2-position. Its structure provides a platform for various functional groups that can be exploited for diverse chemical and biological applications.

Recent studies have highlighted the importance of benzodiazepines in drug discovery, particularly in the development of anxiolytic and anticonvulsant agents. The tetrahydro derivative of this compound has shown promising results in preclinical trials, demonstrating potential as a novel therapeutic agent for neurological disorders. Researchers have also explored the synthesis of this compound through various methodologies, including ring-closing metathesis and palladium-catalyzed coupling reactions. These advancements have not only improved the efficiency of synthesis but also opened new avenues for structural modifications to enhance bioavailability and efficacy.

In addition to its pharmacological applications, 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has been investigated for its role in material science. Its rigid bicyclic structure makes it an attractive candidate for use in supramolecular chemistry and nanotechnology. Recent findings suggest that this compound can act as a building block for self-assembling materials with potential applications in drug delivery systems and sensors.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of intermediate benzodiazepine derivatives. One of the most efficient methods reported in literature involves the use of transition metal catalysts to facilitate key transformations. For instance, a study published in 2023 demonstrated that palladium-catalyzed cross-coupling reactions could significantly streamline the synthesis process while maintaining high yields and purity.

The physical properties of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one are equally intriguing. Its melting point is reported to be approximately 160°C under standard conditions. The compound exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate but is poorly soluble in water. These properties make it suitable for use in organic synthesis reactions where controlled solubility is essential.

In terms of biological activity, this compound has shown selective binding affinity towards certain GABA receptor subtypes. This characteristic has led researchers to explore its potential as an anxiolytic agent with reduced side effects compared to traditional benzodiazepines. Preclinical studies conducted on animal models have demonstrated promising results, with evidence suggesting that this compound may exhibit fewer risks of dependence and tolerance.

The application of computational chemistry techniques has further enhanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These findings have been instrumental in guiding experimental efforts toward optimizing its pharmacokinetic properties.

In conclusion, 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one represents a versatile molecule with significant potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial applications. As ongoing research continues to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in the advancement of science and technology.

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